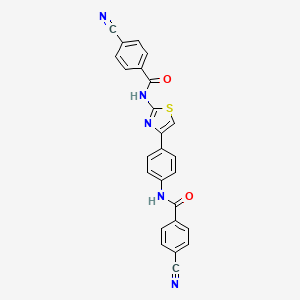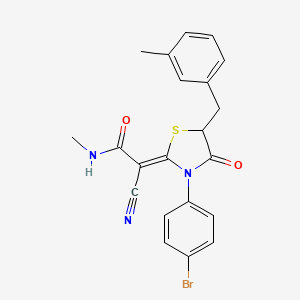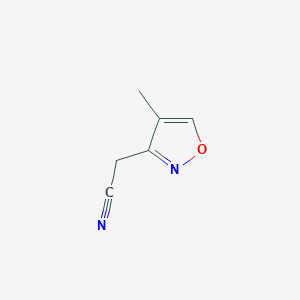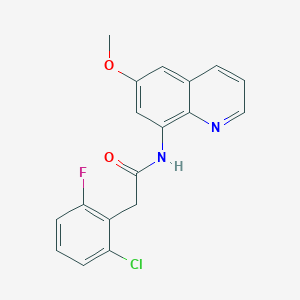
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chloro-fluorophenyl group and a methoxyquinolinyl group, linked by an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 6-methoxyquinoline.
Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes acylation with chloroacetyl chloride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Coupling Reaction: The intermediate is then coupled with 6-methoxyquinoline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide
- 2-(2-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(quinolin-8-yl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the quinoline ring also adds to its distinct properties, potentially enhancing its interaction with biological targets.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-12-8-11-4-3-7-21-18(11)16(9-12)22-17(23)10-13-14(19)5-2-6-15(13)20/h2-9H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRROVAIGIZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole](/img/structure/B2743381.png)
![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2743382.png)
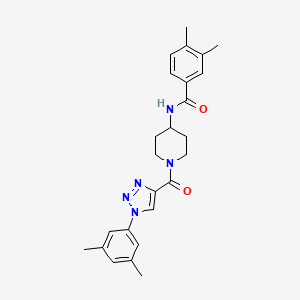
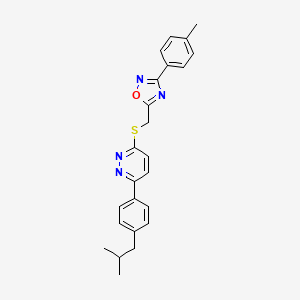
![4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2743387.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743388.png)
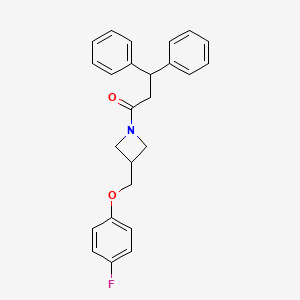
![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide](/img/structure/B2743393.png)
![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)
